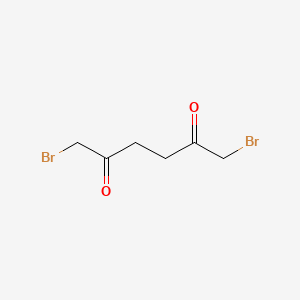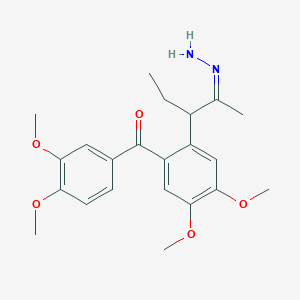
Tofisopam impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tofisopam impurity is a byproduct or degradation product associated with the synthesis and production of tofisopam, a 2,3-benzodiazepine derivative. Tofisopam itself is known for its anxiolytic properties and is used in the treatment of anxiety and alcohol withdrawal . The impurity can arise during the manufacturing process and needs to be identified and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Méthodes De Préparation
The preparation of tofisopam impurity involves several synthetic routes and reaction conditions. One method involves using 1,2-dimethoxybenzene as the starting material. The process includes the following steps :
Propionylation: Reacting 1,2-dimethoxybenzene with a propionylating agent to produce an intermediate compound.
Reduction: Reducing the intermediate compound with a reductant to obtain a secondary intermediate.
Oxidation: Reacting the secondary intermediate with an oxidant in the presence of acids to form the final impurity.
Industrial production methods focus on optimizing these steps to ensure cost-effectiveness and scalability. The use of low-cost raw materials and efficient reaction conditions is crucial for industrial applications .
Analyse Des Réactions Chimiques
Tofisopam impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Chromium trioxide in the presence of acids.
Reduction: Various reductants depending on the specific intermediate.
Substitution: Reagents that facilitate the replacement of functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different byproducts based on the oxidizing agent and reaction environment .
Applications De Recherche Scientifique
Tofisopam impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in analytical method development and validation, as well as quality control applications.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofisopam.
Industry: Utilized in the development of new synthetic routes and optimization of existing manufacturing processes.
Mécanisme D'action
The mechanism of action of tofisopam impurity is closely related to that of tofisopam. Tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases, with the highest affinity for phosphodiesterase-4A1, followed by phosphodiesterase-10A1, phosphodiesterase-3, and phosphodiesterase-2A3 . This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which play crucial roles in various cellular processes.
Comparaison Avec Des Composés Similaires
Tofisopam impurity can be compared with other similar compounds, such as other benzodiazepine derivatives . Some similar compounds include:
Diazepam: A classical 1,4-benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.
Lorazepam: Another 1,4-benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
The uniqueness of this compound lies in its specific inhibition of phosphodiesterases and its distinct pharmacological profile compared to classical benzodiazepines .
Propriétés
Formule moléculaire |
C22H28N2O5 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-[2-[(2Z)-2-hydrazinylidenepentan-3-yl]-4,5-dimethoxyphenyl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-7-15(13(2)24-23)16-11-20(28-5)21(29-6)12-17(16)22(25)14-8-9-18(26-3)19(10-14)27-4/h8-12,15H,7,23H2,1-6H3/b24-13- |
Clé InChI |
KLNBPIUOTHQHOE-CFRMEGHHSA-N |
SMILES isomérique |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)/C(=N\N)/C |
SMILES canonique |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
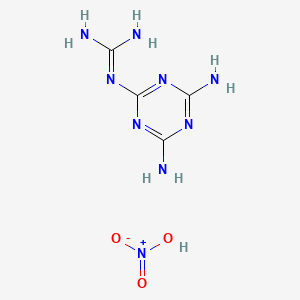

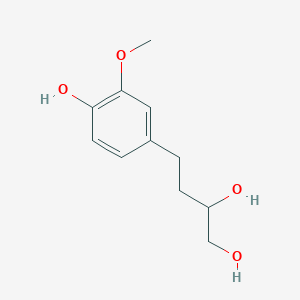
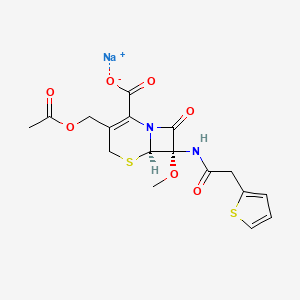
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)



